Isobutaclamol
Description
Isobutaclamol is a neuroleptic agent and a structural analog of butaclamol, characterized by a benzo[5',6']cyclohepta ring system. It acts as a potent dopamine receptor (DAR) antagonist, with nanomolar affinity for DARs in both in vitro and in vivo models . The compound exists in enantiomeric forms, with the (+)-enantiomer demonstrating significant neuroleptic activity. Its molecular structure, confirmed via X-ray crystallography, reveals a cisoid fusion of the quinolizine ring system, distinguishing it from the transoid fusion observed in butaclamol . This structural difference impacts the spatial orientation of substituents, such as the tert-butyl and hydroxyl groups, and the nitrogen lone-pair electrons' directionality, which are critical for receptor interaction .
Properties
CAS No. |
58371-68-9 |
|---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.015,20]docosa-9,11,13(22),15,17,19-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)11-12-26-16-20-14-18-8-5-4-7-17(18)13-19-9-6-10-21(23(19)20)22(26)15-25/h4-10,20,22,27H,11-16H2,1-3H3 |
InChI Key |
DAVHTUSZZYGLKT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1(CCN2CC3CC4=CC=CC=C4CC5=C3C(=CC=C5)C2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3CC4=CC=CC=C4CC5=C3C(=CC=C5)C2C1)O |
Synonyms |
AY 23396 isobutaclamol isobutaclamol, (+-)-isomer isobutaclamol, (-)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Isobutaclamol vs. Butaclamol
- Core Structure: Both compounds share a tetracyclic framework but differ in ring fusion. This compound has a cisoid quinolizine system, while butaclamol adopts a transoid fusion (Fig. 1) .
- Nitrogen Orientation : In this compound, the nitrogen lone pair faces the opposite side of the molecule compared to butaclamol, altering hydrogen-bonding interactions with the DAR .
- Cycloheptane Conformation : this compound’s cycloheptane ring eclipses hydrogens at positions 8 and 13a (Conformer B), whereas butaclamol eclipses positions 9 and 13b (Conformer A) (Fig. 3–4) .
Table 1: Structural Comparison of this compound and Butaclamol
Comparison with Dexclamol
Dexclamol, another analog, shares hydrogen-bonding patterns (N-H…Br…H-O) with this compound but differs in substituent positioning, leading to varied receptor interactions .
Pharmacological and Receptor-Binding Properties
Potency and Efficacy
Despite structural differences, (+)-isobutaclamol and (+)-butaclamol exhibit equivalent potency as DAR antagonists (Table 2) .
Table 2: DAR Antagonist Activity (In Vivo and In Vitro)
| Compound | In Vivo ED₅₀ (mg/kg) | In Vitro IC₅₀ (nM) |
|---|---|---|
| (±)-Isobutaclamol | 0.10 | 1.2 |
| (+)-Isobutaclamol | 0.12 | 1.3 |
| (±)-Butaclamol | 0.11 | 1.1 |
| (+)-Butaclamol | 0.09 | 0.9 |
Pharmacophore and Receptor Interaction
- Shared Features : Both compounds bind to the same nitrogen location site on the DAR, with phenyl ring A positioned in a planar binding region (~4.8 × 2.4 Å) .
- Divergent Binding : this compound’s phenyl ring A occupies the β-region of the DAR, whereas butaclamol’s ring A binds to the α-region, mimicking the catechol ring of (-)-apomorphine (Fig. 5–6) .
- Receptor-Site Conformation : Molecular modeling shows that this compound retains Conformer B during receptor interaction, enabling pharmacophore alignment despite lacking a phenethylamine moiety .
Metabolic and Pharmacokinetic Considerations
Key Research Findings and Implications
Receptor Mapping: this compound’s unique binding highlights the DAR’s adaptability to structurally diverse ligands, aiding the design of novel neuroleptics .
Conformational Flexibility : The cisoid-transoid interconversion via nitrogen inversion explains equipotency despite structural divergence .
Hydrogen Bonding : Differences in hydrogen-bond distances (e.g., N…Br = 3.202 Å in this compound vs. 3.347 Å in butaclamol) may influence solubility and formulation strategies .
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